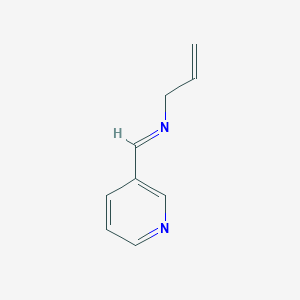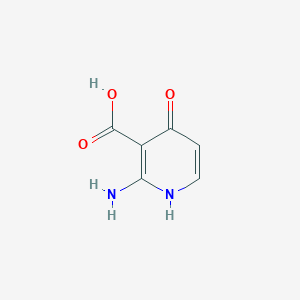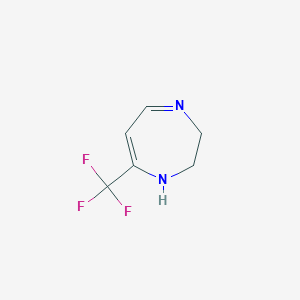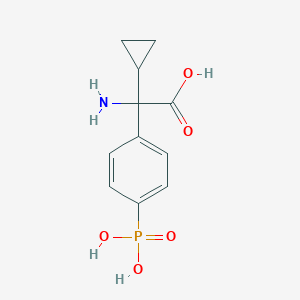
cppg
概要
説明
準備方法
合成経路と反応条件
CPPGの合成は、フェニルグリシンのシクロプロピル化に続き、ホスホン酸基の導入によって行われます。反応条件には通常、シクロプロピル化反応を促進するために、シクロプロピルブロミドと水素化ナトリウムなどの塩基が用いられます。 ホスホン酸基は、その後、酸性条件下でジエチルホスファイトなどのホスホリル化試薬を用いて導入されます .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、自動反応器と連続フローシステムが用いられます。 反応条件は、副生成物を最小限に抑え、生産コストを削減するように最適化されています .
化学反応の分析
反応の種類
CPPGは、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは酸化されて対応する酸化物を生成します。
還元: 還元反応によってthis compoundは還元型に変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、this compoundの酸化によって酸化物が生成される一方、還元によってthis compoundの還元型が生成されます。 置換反応によって、this compoundのさまざまな置換誘導体が生成される可能性があります .
科学研究への応用
This compoundは、以下を含む、幅広い科学研究への応用を持っています。
神経科学: this compoundは、シナプス可塑性や記憶形成における代謝型グルタミン酸受容体の役割を研究するために使用されます。
薬理学: This compoundは、代謝型グルタミン酸受容体の薬理学的特性とその神経疾患に対する治療標的としての可能性を調査するために使用されています.
医学: This compoundは、てんかん、不安、うつ病などの病状の治療における潜在的な治療応用について研究されています.
科学的研究の応用
作用機序
CPPGは、グループIIおよびグループIII代謝型グルタミン酸受容体を拮抗することによって作用を発揮します。これらの受容体は、アデニル酸シクラーゼを阻害するGタンパク質に結合しており、環状アデノシン一リン酸(cAMP)レベルの低下につながります。これらの受容体を遮断することによって、this compoundはアデニル酸シクラーゼの阻害を防ぎ、cAMPレベルの上昇をもたらします。 cAMPレベルのこの調節は、シナプス可塑性や神経伝達物質の放出など、さまざまな細胞プロセスに影響を与えます .
類似化合物の比較
類似化合物
(RS)-α-メチル-3-ホスホノフェニルグリシン(MPPG): 同様の選択性を有する、グループIIおよびグループIII代謝型グルタミン酸受容体の別の強力な拮抗薬です.
(RS)-α-シクロプロピル-4-ホスホノフェニルアラニン(CPPA): 構造と活性が類似していますが、薬物動態が異なる化合物です.
独自性
This compoundは、グループII受容体よりもグループIII代謝型グルタミン酸受容体に対して高い選択性を有しているため、独自性があります。 この選択性は、さまざまな生理学的および病理学的プロセスにおけるこれらの受容体サブタイプの特定の役割を研究するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
(RS)-α-Methyl-3-phosphonophenylglycine (MPPG): Another potent antagonist of group II and group III metabotropic glutamate receptors with similar selectivity.
(RS)-α-Cyclopropyl-4-phosphonophenylalanine (CPPA): A compound with similar structure and activity but different pharmacokinetic properties.
Uniqueness
CPPG is unique due to its high selectivity for group III metabotropic glutamate receptors over group II receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptor subtypes in various physiological and pathological processes .
特性
IUPAC Name |
2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODGTDUQSMDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183364-82-1 | |
| Record name | 183364-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
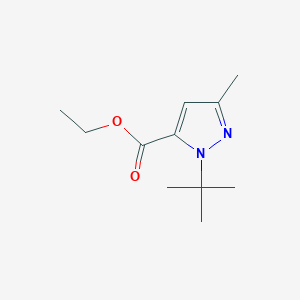
![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
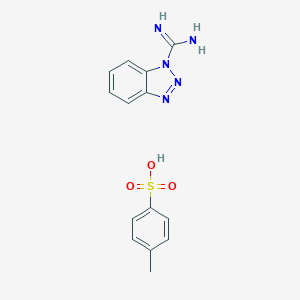
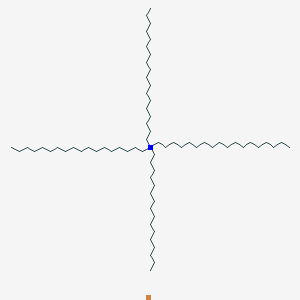
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2R-(2-alpha-,3a-ba-,6a-ba-)]-(9CI)](/img/structure/B60680.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
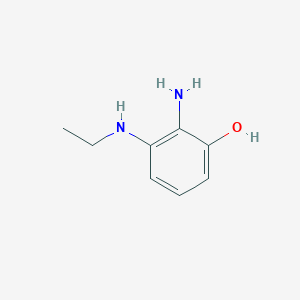
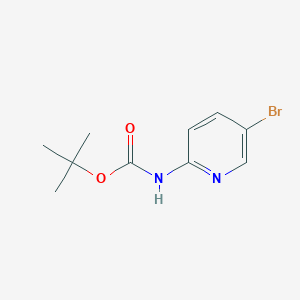
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
